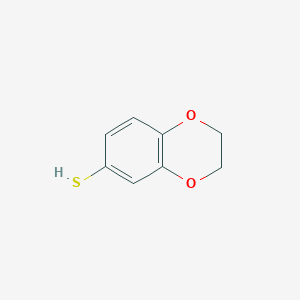![molecular formula C11H11NO5S2 B1607763 Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate CAS No. 690632-80-5](/img/structure/B1607763.png)
Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate
描述
Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely studied due to their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is notable for its unique structure, which includes a furan ring and a sulfonyl group, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate typically involves multi-step organic reactions
Thiophene Core Formation: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Amino Group Introduction: The amino group can be introduced via nitration followed by reduction. For example, nitration of the thiophene ring with nitric acid, followed by reduction with a suitable reducing agent like tin(II) chloride, can yield the amino derivative.
Furan Ring Attachment: The furan ring can be attached through a Friedel-Crafts alkylation reaction using furfuryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonyl Group Introduction: The sulfonyl group can be introduced by sulfonylation using a sulfonyl chloride derivative in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The amino group and the furan ring can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides, and the furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Amides and substituted furans.
科学研究应用
Chemistry
In chemistry, Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The presence of the amino group and the sulfonyl group suggests that it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
作用机制
The mechanism of action of Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl 3-amino-2-thiophene carboxylate: Similar in structure but lacks the furan ring and sulfonyl group.
Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar but has a methyl group instead of the furan ring.
Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate: Similar but has a phenyl group instead of the furan ring.
Uniqueness
Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate is unique due to the presence of both the furan ring and the sulfonyl group. These functional groups confer distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological targets, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
methyl 3-amino-4-(furan-2-ylmethylsulfonyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S2/c1-16-11(13)10-9(12)8(5-18-10)19(14,15)6-7-3-2-4-17-7/h2-5H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEUYTXRHHEPLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)S(=O)(=O)CC2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384848 | |
| Record name | methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-80-5 | |
| Record name | methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


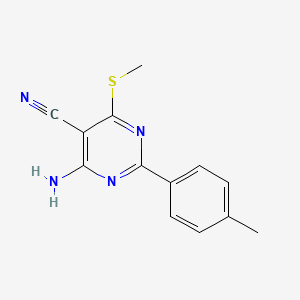
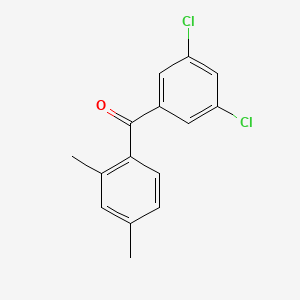
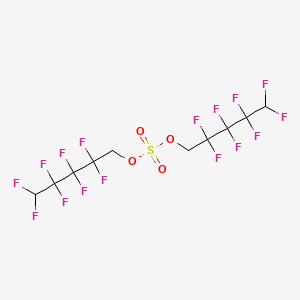
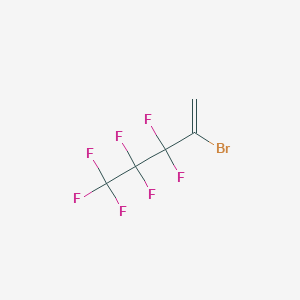

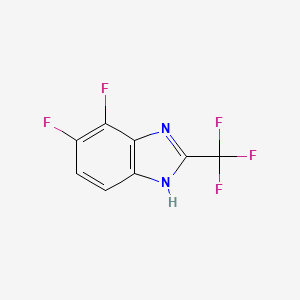
![3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1607687.png)
![3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid](/img/structure/B1607688.png)
![4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline](/img/structure/B1607690.png)
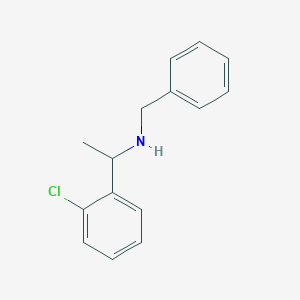
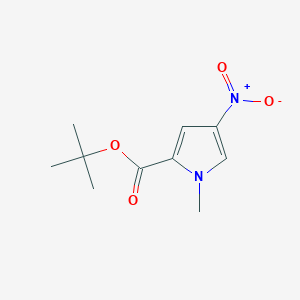
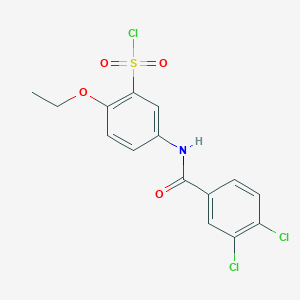
![2,6-Dimethoxy-4-[(pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1607700.png)
